Methyl (3-bromophenyl)carbamate
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Overview
Description
Methyl (3-bromophenyl)carbamate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a methyl group, and the phenyl ring is substituted with a bromine atom at the meta position
Mechanism of Action
Target of Action
Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .
Mode of Action
Carbamates, in general, inhibit acetylcholinesterase by reversibly binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This results in overstimulation of nerves, causing symptoms of neurotoxicity.
Biochemical Pathways
Carbamates, including Methyl (3-bromophenyl)carbamate, are known to be metabolized by various microbial degradation pathways . The enzymatic hydrolysis of the carbamate ester or amide linkage is a common theme in these pathways . .
Pharmacokinetics
The metabolites are usually excreted in the urine .
Result of Action
Carbamates can cause overstimulation of the nervous system due to the accumulation of acetylcholine, leading to neurotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (3-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with chloro(methoxy)methanone in the presence of pyridine and dichloromethane at low temperatures . The reaction mixture is then warmed to room temperature to complete the synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl (3-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Various substituted phenyl carbamates.
Oxidation Products: Quinones and related compounds.
Reduction Products: Amines and alcohols.
Hydrolysis Products: 3-bromoaniline and carbon dioxide.
Scientific Research Applications
Methyl (3-bromophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects, including antifungal and antiviral activities.
Industry: Utilized in the development of pesticides and fungicides due to its carbamate structure.
Comparison with Similar Compounds
Methyl (3-bromophenyl)carbamate can be compared with other carbamate derivatives:
Methyl (4-bromophenyl)carbamate: Similar structure but with the bromine atom at the para position, which may affect its reactivity and binding properties.
Ethyl (3-bromophenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its solubility and pharmacokinetics.
Methyl (3-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological activity.
These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity due to the bromine substituent.
Properties
IUPAC Name |
methyl N-(3-bromophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWFWFNTFKJSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879356 |
Source
|
Record name | CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25216-72-2 |
Source
|
Record name | CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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